4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group attached to a pentanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with 1-bromopentane under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 4-[(3,4-Dimethylcyclohexyl)amino]pentanoic acid.
Reduction: Formation of 4-[(3,4-Dimethylcyclohexyl)amino]pentane.
Substitution: Formation of 4-[(3,4-Dimethylcyclohexyl)amino]pentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound may exert its effects by binding to these targets and altering their activity, resulting in changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol: Similar structure but with a shorter carbon chain.
4-[(3,4-Dimethylcyclohexyl)amino]hexan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and an amino-pentan-1-ol chain, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H27NO |
---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
4-[(3,4-dimethylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10-6-7-13(9-11(10)2)14-12(3)5-4-8-15/h10-15H,4-9H2,1-3H3 |
InChI-Schlüssel |
YBAXCQOGTDDKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)NC(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.